

# CAS number 889944-57-4 properties and suppliers

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## Compound of Interest

Compound Name: 6-Oxospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1387700

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## An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor

A Note on Chemical Identification: The CAS number 889944-57-4 provided in the topic query is most frequently associated with the compound **6-oxospiro[3.3]heptane-2-carboxylic acid** in chemical supplier databases[1][2][3][4]. However, the context of the request for an in-depth technical guide for researchers and drug development professionals strongly suggests the intended subject is PF-04447943, a well-studied phosphodiesterase 9A (PDE9A) inhibitor. PF-04447943 is officially assigned CAS Number 1082744-20-4[5]. This guide will focus exclusively on PF-04447943 to meet the technical and scientific requirements of the intended audience.

## Introduction

PF-04447943 is a potent and selective, cell-permeable inhibitor of phosphodiesterase 9A (PDE9A)[5]. As a member of the pyrazolo[3,4-d]pyrimidinone class of compounds, it has been a significant tool in neuroscience and clinical research[5]. PDE9A is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling pathways. By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which has been shown to modulate synaptic plasticity and cognitive processes[6]. This has positioned PF-04447943 as an investigational compound for neurological and other disorders, including Alzheimer's disease and sickle cell disease[6][7][8].

## Physicochemical Properties

A clear understanding of the physicochemical properties of PF-04447943 is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source
IUPAC Name	6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one	[5][9]
CAS Number	1082744-20-4	[5]
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>7</sub> O <sub>2</sub>	[5]
Molecular Weight	395.46 g/mol	[5]
Appearance	Off-white solid	[5]
Solubility	DMSO: 50 mg/mL	[5]
Storage	Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C when aliquoted and frozen.	[5]
Purity	≥97% (HPLC)	[5]

## Mechanism of Action and Biological Role

PF-04447943 exerts its biological effects by selectively targeting and inhibiting the PDE9A enzyme. This inhibition leads to an increase in the concentration of cGMP in the brain and cerebrospinal fluid[6]. Elevated cGMP levels are crucial for activating protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic function.

Key aspects of its mechanism include:

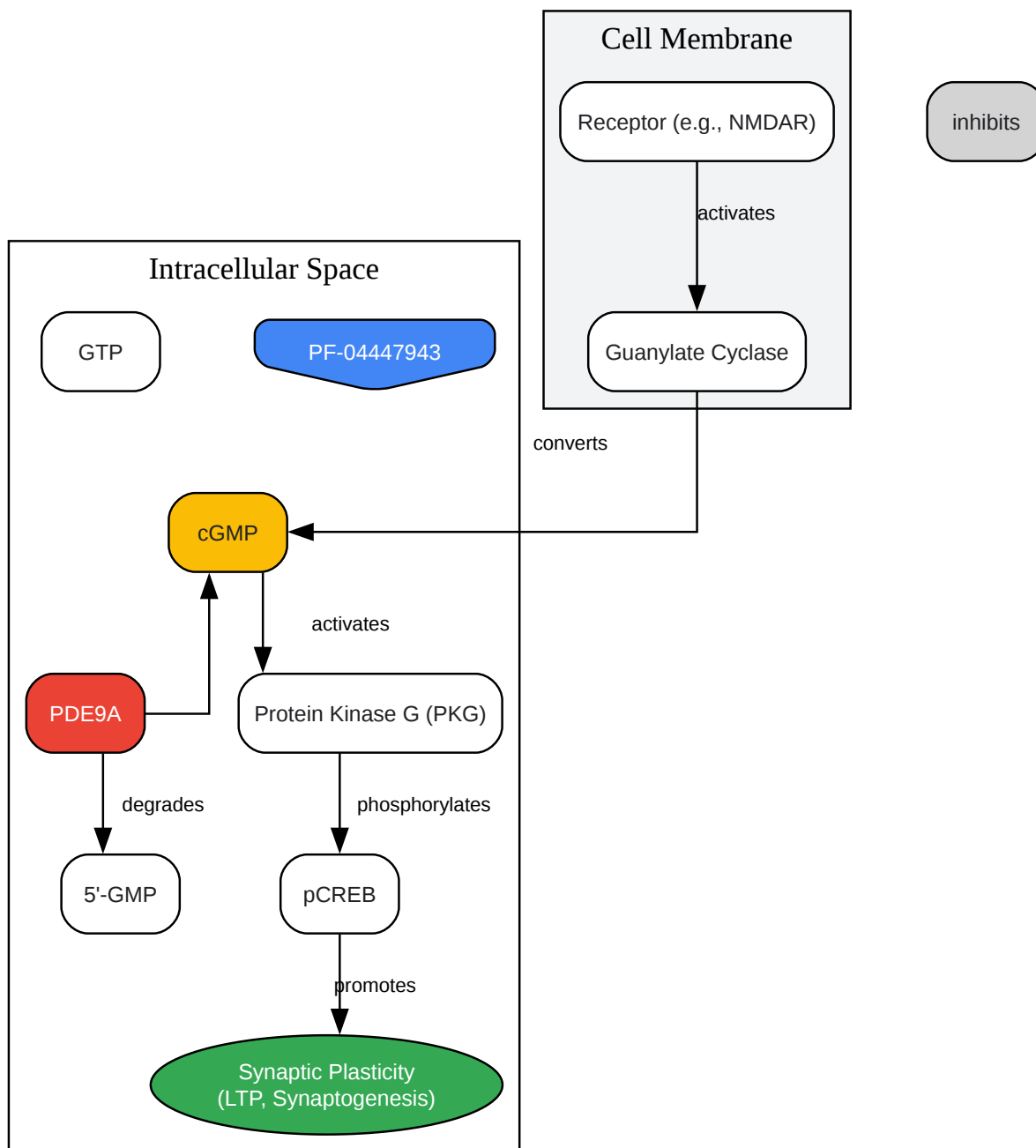
- **High Potency and Selectivity:** PF-04447943 demonstrates high affinity for human, rhesus, and rat PDE9A (Ki values of 2.8, 4.5, and 18 nM, respectively) and exhibits significant

selectivity over other phosphodiesterase families (PDEs 1-8 and 10-11)[5][9].

- **Enhancement of Synaptic Plasticity:** Preclinical studies have shown that by elevating cGMP, PF-04447943 facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory[9][10]. It has also been shown to promote neurite outgrowth and the formation of synapses in cultured hippocampal neurons[9].
- **Cognitive Enhancement:** In rodent models, administration of PF-04447943 has been linked to improved performance in various cognitive tasks, including spatial and social recognition memory[9][10].

## Signaling Pathway of PDE9A Inhibition

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of PDE9A by PF-04447943.



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Caption: PF-04447943 inhibits PDE9A, increasing cGMP and promoting synaptic plasticity.

## Applications in Research and Clinical Development

PF-04447943 has been investigated in both preclinical models and human clinical trials for several conditions.

- **Alzheimer's Disease (AD):** The primary focus of PF-04447943 development was as a potential cognitive enhancer for AD patients. The rationale was based on its ability to enhance synaptic plasticity and improve memory in preclinical models[6][11]. However, a Phase 2 multicenter clinical trial in patients with mild to moderate AD found that 12 weeks of treatment with PF-04447943 did not lead to statistically significant improvements in cognition, behavior, or global change compared to placebo, despite being generally well-tolerated[6].
- **Sickle Cell Disease (SCD):** PF-04447943 was also evaluated in a Phase 1b study for stable SCD patients. The study found that the drug was generally well-tolerated and demonstrated pharmacodynamic effects that suggested a potential protective role against vaso-occlusion, a key complication of SCD[8]. Specifically, it reduced the number of circulating monocyte-platelet and neutrophil-platelet aggregates[8].
- **Neuropsychiatric Disorders:** Given its mechanism of action on cGMP signaling, a pathway implicated in various central nervous system disorders, PDE9 inhibitors like PF-04447943 have been considered for other conditions such as schizophrenia[7][11].

## Experimental Protocols

The following are representative protocols for working with PF-04447943 in a research setting.

### In Vitro PDE9A Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of PF-04447943 on recombinant PDE9A.

Materials:

- Recombinant human PDE9A enzyme
- PF-04447943 stock solution (in 100% DMSO)
- Assay buffer: 50 mM Tris-HCl (pH 7.5), 1.3 mM MgCl<sub>2</sub>

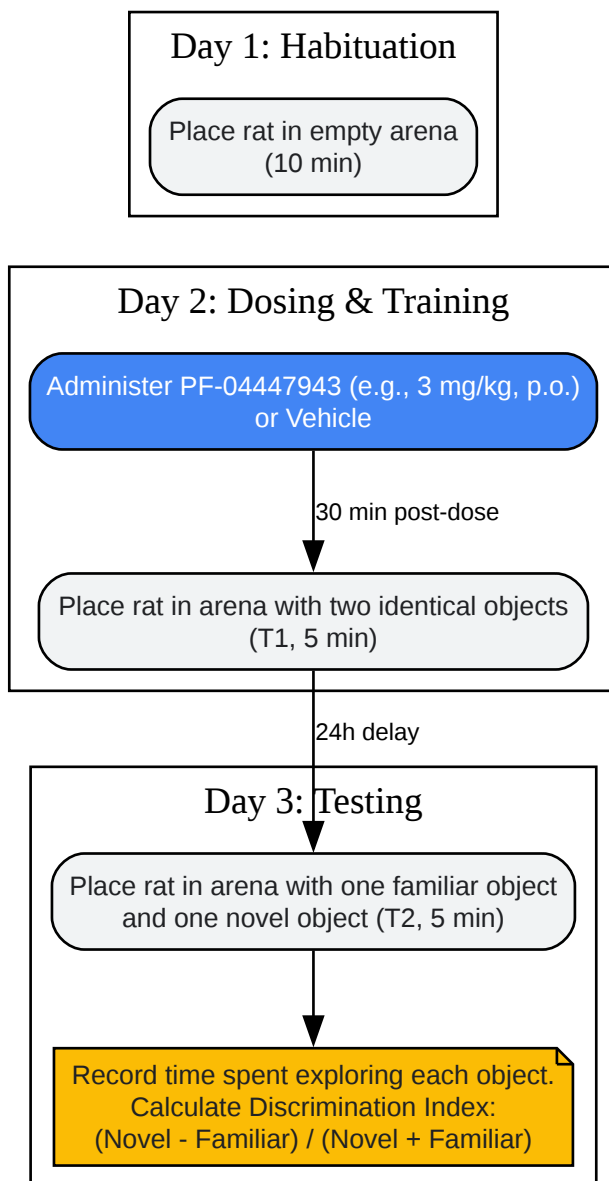
- $^3\text{H}$ -cGMP (substrate)
- Snake venom nucleotidase
- Scintillation cocktail and counter

#### Procedure:

- **Compound Dilution:** Prepare a serial dilution of PF-04447943 in 100% DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 96-well plate, add 25  $\mu\text{L}$  of the diluted PF-04447943 or vehicle (DMSO in assay buffer).
- **Enzyme Addition:** Add 50  $\mu\text{L}$  of diluted recombinant PDE9A enzyme to each well.
- **Initiate Reaction:** Start the reaction by adding 25  $\mu\text{L}$  of  $^3\text{H}$ -cGMP substrate. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.
- **Stop Reaction:** Terminate the reaction by adding a stop buffer or by heat inactivation (e.g., boiling for 1 minute).
- **Hydrolysis:** Add snake venom nucleotidase to each well and incubate for 10 minutes at 37°C to convert the resulting  $^3\text{H}$ -5'-GMP to  $^3\text{H}$ -guanosine.
- **Separation:** Separate the charged substrate ( $^3\text{H}$ -cGMP) from the uncharged product ( $^3\text{H}$ -guanosine) using anion-exchange resin.
- **Quantification:** Add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PDE9A activity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of PF-04447943 and determine the  $\text{IC}_{50}$  value by fitting the data to a dose-response curve.

## Workflow for Rodent Cognitive Testing (Novel Object Recognition)

This workflow describes an experiment to assess the pro-cognitive effects of PF-04447943 in rats, a model in which it has shown efficacy[9].



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Caption: Workflow for the Novel Object Recognition test with PF-04447943.

## Pharmacokinetics and Clinical Findings

Pharmacokinetic studies in rats revealed that PF-04447943 has good oral bioavailability (47%) and is brain penetrant[12]. Following oral administration, the time to maximum plasma

concentration (Tmax) was 0.3 hours, and the half-life ( $T_{1/2}$ ) was 4.9 hours[12].

Clinical studies have provided a mixed picture:

- Safety: The compound was generally safe and well-tolerated in a 12-week study of AD patients, with gastrointestinal side effects like diarrhea and nausea being more common than with placebo[6].
- Efficacy in AD: The Phase 2 trial failed to meet its primary endpoint, showing no significant cognitive improvement over placebo[6].
- Potential in SCD: A Phase 1b trial in SCD patients showed promising pharmacodynamic biomarker changes, suggesting a potential to inhibit pathways contributing to vaso-occlusion[8].

## Suppliers

PF-04447943 is available for research purposes from various chemical suppliers. It is important to source from reputable vendors to ensure compound quality and purity. Potential suppliers include:

- Sigma-Aldrich (Calbiochem®)[5]
- BioCrick[12]

Note: Availability may vary by region and time. Researchers should verify with suppliers directly.

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## References

- 1. scbt.com [scbt.com]



- 2. 6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 [sigmaaldrich.com]
- 3. 6-Oxospiro[3.3]heptane-2-carboxylic acid | C<sub>8</sub>H<sub>10</sub>O<sub>3</sub> | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 [sigmaaldrich.com]
- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 8. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
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